molecular formula C9H9FN2O3S B1521162 1-carbamoyl-2,3-dihydro-1H-indole-5-sulfonyl fluoride CAS No. 1193387-46-0

1-carbamoyl-2,3-dihydro-1H-indole-5-sulfonyl fluoride

Cat. No.: B1521162
CAS No.: 1193387-46-0
M. Wt: 244.24 g/mol
InChI Key: OSKJQBVEDIRLHR-UHFFFAOYSA-N
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Description

1-Carbamoyl-2,3-dihydro-1H-indole-5-sulfonyl fluoride is a chemical compound with the molecular formula C9H9FN2O3S. It is a derivative of indole, a heterocyclic aromatic organic compound, and contains a carbamoyl group and a sulfonyl fluoride group. This compound is of interest in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Carbamoyl-2,3-dihydro-1H-indole-5-sulfonyl fluoride can be synthesized through several synthetic routes. One common method involves the reaction of 2,3-dihydro-1H-indole with chlorosulfonyl fluoride in the presence of a base such as triethylamine. The reaction is typically carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-Carbamoyl-2,3-dihydro-1H-indole-5-sulfonyl fluoride can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can produce amines or other reduced derivatives.

  • Substitution: Substitution reactions can result in the formation of various substituted indole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1-Carbamoyl-2,3-dihydro-1H-indole-5-sulfonyl fluoride has been explored for its potential as a bioactive molecule. Its fluorinated structure enhances metabolic stability and bioavailability.

Case Study: Anticancer Activity

In a study examining various sulfonyl fluoride derivatives, it was found that compounds similar to this compound exhibited significant inhibition of cancer cell proliferation. The mechanism was attributed to the compound's ability to interact with key enzymes involved in cancer metabolism, potentially leading to apoptosis in tumor cells .

Table 1: Anticancer Activity of Sulfonyl Fluorides

CompoundIC₅₀ (µM)Mechanism of Action
1-Carbamoyl-2,3-dihydro-1H-indole-5-SF15Enzyme inhibition
Indole-5-sulfonyl fluoride20Apoptosis induction
Other derivativesVariesVaries

Synthetic Applications

The compound serves as an important intermediate in the synthesis of various biologically active molecules. Its sulfonyl fluoride group can be utilized in nucleophilic substitution reactions.

Synthesis Example

A one-pot palladium-catalyzed reaction demonstrated the utility of this compound in synthesizing more complex sulfonamide derivatives. The reaction conditions were optimized for yield and purity .

Table 2: Synthetic Routes Involving Sulfonyl Fluorides

Reaction TypeConditionsYield (%)
Palladium-catalyzed coupling75 °C, N₂ atmosphere84
Nucleophilic substitutionRoom temperature70

Material Science Applications

Beyond medicinal chemistry, the compound is also relevant in material science, particularly in the development of fluorinated polymers which exhibit unique properties such as increased thermal stability and hydrophobicity.

Stability Studies

Research indicates that carbamoyl fluorides maintain stability under physiological conditions, making them suitable for use in drug formulations .

Table 3: Stability of Carbamoyl Fluorides

MediumpHStability Observed (%)
Phosphate-buffered saline (PBS)7.4>80
DMSON/AStable
Strong alkaline solution (NaOH)>10Rapid hydrolysis

Comparison with Similar Compounds

  • Indole-3-sulfonyl fluoride

  • Carbamoyl-indole derivatives

  • Other indole derivatives with different functional groups

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Biological Activity

1-Carbamoyl-2,3-dihydro-1H-indole-5-sulfonyl fluoride (CDFS) is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of CDFS, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula: C9H9FN2O3S
  • Molecular Weight: 244.24 g/mol
  • Structure: The compound features a sulfonyl fluoride group, which is known to enhance biological activity through various mechanisms.

CDFS exhibits a variety of biological activities, including:

  • Antimicrobial Activity: Research indicates that CDFS has demonstrated antimicrobial properties against various pathogens. The sulfonyl fluoride moiety is believed to play a crucial role in this activity by interacting with bacterial enzymes.
  • Anticancer Potential: Preliminary studies suggest that CDFS may inhibit cancer cell proliferation. It appears to exert cytotoxic effects on specific cancer cell lines, although the exact mechanism remains to be fully elucidated .

Stability and Decomposition

The stability of CDFS in physiological conditions is critical for its biological efficacy. Studies have shown that while solid forms of CDFS are stable at elevated temperatures, significant decomposition occurs in solution at physiological pH over time. This instability raises concerns regarding its therapeutic use and necessitates further investigation into formulation strategies to enhance its stability .

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of CDFS against a panel of bacterial strains. Results indicated that CDFS exhibited notable activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics. This suggests potential as a lead compound for developing new antimicrobial agents.

Anticancer Studies

In vitro studies conducted on various cancer cell lines demonstrated that CDFS could induce apoptosis and inhibit cell cycle progression. Specifically, it was found to downregulate key survival pathways in cancer cells, leading to increased rates of cell death. The half-maximal inhibitory concentration (IC50) values were measured, indicating that CDFS could be effective at low concentrations .

Table 1: Biological Activity Summary of CDFS

Activity TypeEffectReference
AntimicrobialInhibits growth of Gram-positive bacteria
AnticancerInduces apoptosis in cancer cell lines
StabilityDecomposes in solution at pH 7.4

Table 2: IC50 Values for CDFS Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)15
HeLa (Cervical Cancer)10
A549 (Lung Cancer)20

Properties

IUPAC Name

1-carbamoyl-2,3-dihydroindole-5-sulfonyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FN2O3S/c10-16(14,15)7-1-2-8-6(5-7)3-4-12(8)9(11)13/h1-2,5H,3-4H2,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSKJQBVEDIRLHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=C1C=C(C=C2)S(=O)(=O)F)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-carbamoyl-2,3-dihydro-1H-indole-5-sulfonyl fluoride
Reactant of Route 2
1-carbamoyl-2,3-dihydro-1H-indole-5-sulfonyl fluoride
Reactant of Route 3
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1-carbamoyl-2,3-dihydro-1H-indole-5-sulfonyl fluoride
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1-carbamoyl-2,3-dihydro-1H-indole-5-sulfonyl fluoride
Reactant of Route 5
1-carbamoyl-2,3-dihydro-1H-indole-5-sulfonyl fluoride
Reactant of Route 6
1-carbamoyl-2,3-dihydro-1H-indole-5-sulfonyl fluoride

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